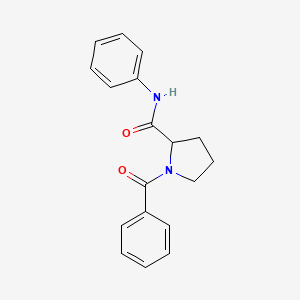![molecular formula C10H14Cl3NO B5973851 [2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B5973851.png)
[2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Dichlorophene and is commonly used as an antibacterial and antifungal agent. In
Wirkmechanismus
The mechanism of action of [2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria and fungi, leading to cell death. It has also been suggested that this compound may work by interfering with the DNA replication process in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
[2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacteria and fungi, including Staphylococcus aureus and Candida albicans. Additionally, this compound has been found to have cytotoxic effects on certain cancer cells, including breast cancer and lung cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride in lab experiments is its ability to inhibit the growth of bacteria and fungi. This makes it useful for studying the effects of these types of microorganisms on various biological systems. However, one limitation of this compound is its potential cytotoxicity, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are a number of future directions for research on [2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride. One area of research could focus on the development of new synthesis methods for this compound, with the goal of improving its purity and yield. Additionally, future research could explore the potential use of this compound in the treatment of various bacterial and fungal infections, as well as its potential use as a cancer treatment. Finally, future research could focus on the development of new derivatives of this compound, with the goal of improving its efficacy and reducing its potential cytotoxicity.
Synthesemethoden
The synthesis of [2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride involves the reaction of 2,4-dichloro-6-methylphenol with ethylene oxide to produce 2-(2,4-dichloro-6-methylphenoxy)ethanol. This intermediate is then reacted with methylamine to produce the final product, [2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride.
Wissenschaftliche Forschungsanwendungen
[2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride has been extensively studied for its potential applications in scientific research. It has been found to have antibacterial and antifungal properties, making it useful for studying the effects of these types of microorganisms on various biological systems. Additionally, this compound has been studied for its potential use in cancer research, as it has been found to have cytotoxic effects on certain cancer cells.
Eigenschaften
IUPAC Name |
2-(2,4-dichloro-6-methylphenoxy)-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO.ClH/c1-7-5-8(11)6-9(12)10(7)14-4-3-13-2;/h5-6,13H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAMEVMFDHTLFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCNC)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichloro-6-methylphenoxy)-N-methylethanamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[1-(hydroxymethyl)-2-methylpropyl]-1,3-oxazole-4-carboxamide](/img/structure/B5973772.png)
![3-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5973773.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B5973776.png)


![5-amino-3-(butylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B5973810.png)
![3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B5973816.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-[3-(4-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5973824.png)
![ethyl 4-[5-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonyl)-2-furyl]benzoate](/img/structure/B5973825.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5973840.png)
![1-(5-chloro-2-methylphenyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5973844.png)
![4-[2-(2-methylphenoxy)propanoyl]morpholine](/img/structure/B5973847.png)
![3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5973856.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5973857.png)